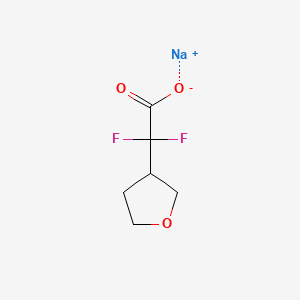
Sodium2,2-difluoro-2-(oxolan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate: is an organic compound with the molecular formula C6H8F2O3Na It is a sodium salt derivative of 2,2-difluoro-2-(oxolan-3-yl)acetic acid This compound is known for its unique structural features, which include a difluoromethyl group and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate typically involves the following steps:
Formation of 2,2-difluoro-2-(oxolan-3-yl)acetic acid: This can be achieved through the reaction of 2,2-difluoroacetic acid with oxirane (ethylene oxide) under acidic conditions.
Neutralization: The resulting 2,2-difluoro-2-(oxolan-3-yl)acetic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2,2-difluoroacetic acid and oxirane are reacted in industrial reactors.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity sodium 2,2-difluoro-2-(oxolan-3-yl)acetate.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can undergo nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its unique structural features.
Medicine:
Drug Development: Research is ongoing to explore the potential of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate in drug development, particularly for its ability to interact with biological targets.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate involves its interaction with molecular targets through its difluoromethyl group and oxolane ring. These interactions can lead to:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Sodium 2,2-difluoroacetate: Similar in structure but lacks the oxolane ring.
Sodium 2-(oxolan-3-yl)acetate: Similar in structure but lacks the difluoromethyl group.
Uniqueness:
Structural Features: The combination of the difluoromethyl group and the oxolane ring in sodium 2,2-difluoro-2-(oxolan-3-yl)acetate provides unique chemical properties not found in the similar compounds.
Propriétés
Formule moléculaire |
C6H7F2NaO3 |
|---|---|
Poids moléculaire |
188.10 g/mol |
Nom IUPAC |
sodium;2,2-difluoro-2-(oxolan-3-yl)acetate |
InChI |
InChI=1S/C6H8F2O3.Na/c7-6(8,5(9)10)4-1-2-11-3-4;/h4H,1-3H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
TVKHXFYYWRJYON-UHFFFAOYSA-M |
SMILES canonique |
C1COCC1C(C(=O)[O-])(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


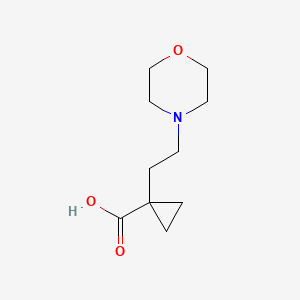
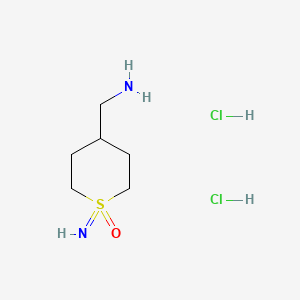
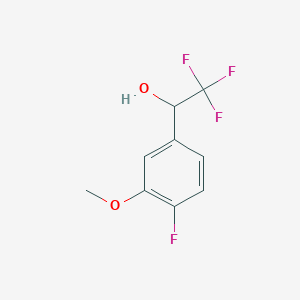
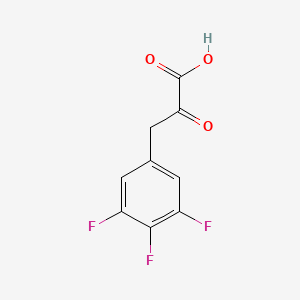
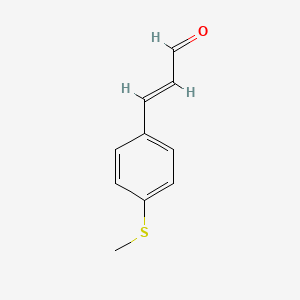
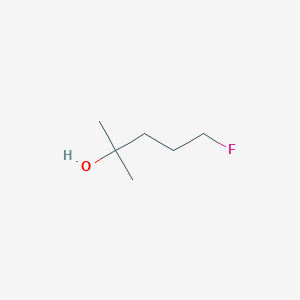

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
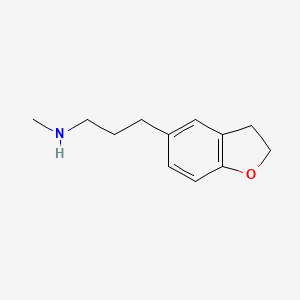

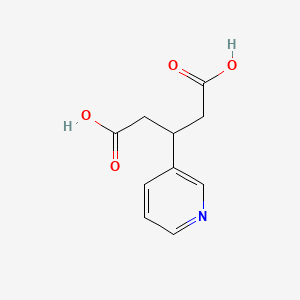
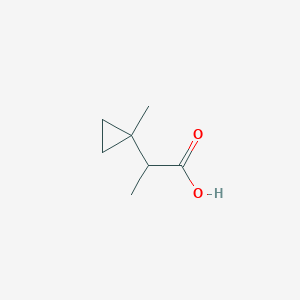
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
